molecular formula C17H29ClN4O B5983694 (3R,4R)-4-(azepan-1-yl)-1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-ol

(3R,4R)-4-(azepan-1-yl)-1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-ol

Cat. No.: B5983694
M. Wt: 340.9 g/mol
InChI Key: SWKBVDGVLOJGHM-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-4-(azepan-1-yl)-1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with an azepane group and a pyrazole moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(azepan-1-yl)-1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-ol typically involves multiple steps, including the formation of the piperidine ring, the introduction of the azepane group, and the attachment of the pyrazole moiety. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Azepane Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Pyrazole Moiety: This can be done through coupling reactions using reagents such as pyrazole derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(azepan-1-yl)-1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and appropriate solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and suitable solvents.

    Substitution: Nucleophiles or electrophiles, catalysts, and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(3R,4R)-4-(azepan-1-yl)-1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(azepan-1-yl)-1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3R,4R)-4-(azepan-1-yl)-1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29ClN4O/c1-13-14(17(18)20(2)19-13)11-21-10-7-15(16(23)12-21)22-8-5-3-4-6-9-22/h15-16,23H,3-12H2,1-2H3/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKBVDGVLOJGHM-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CN2CCC(C(C2)O)N3CCCCCC3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1CN2CC[C@H]([C@@H](C2)O)N3CCCCCC3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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